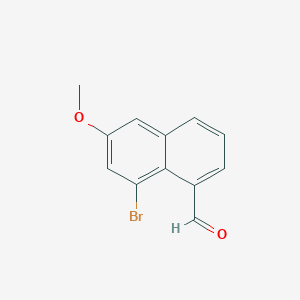

8-Bromo-6-methoxy-1-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

8-bromo-6-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H9BrO2/c1-15-10-5-8-3-2-4-9(7-14)12(8)11(13)6-10/h2-7H,1H3 |

InChI Key |

COGUOEKTQJHKGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=C2C=O)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 8 Bromo 6 Methoxy 1 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Proton (¹H) NMR Spectroscopic Analysis

Specific, experimentally determined chemical shifts, coupling constants, and signal multiplicities for the aromatic and substituent protons of 8-Bromo-6-methoxy-1-naphthaldehyde are not available in the public domain.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Publicly accessible records lack the specific chemical shift data for the individual carbon atoms of the naphthalene (B1677914) skeleton, the methoxy (B1213986) group, and the aldehyde carbonyl group of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprint Analysis

The characteristic vibrational frequencies corresponding to the C-H, C=O (aldehyde), C-O (ether), C-Br, and aromatic C=C stretching and bending modes for this specific molecule are not documented in available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Information regarding the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values for the electronic transitions within this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

While the molecular formula (C12H9BrO2) and nominal mass can be calculated, the precise, experimentally determined mass-to-charge ratio from HRMS, which would confirm the elemental composition with high accuracy, is not found in public records.

Single-Crystal X-ray Diffraction for Elucidation of Solid-State Molecular Geometry

There are no published crystallographic studies for this compound. Therefore, critical data such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions in the solid state remain undetermined.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes with unpaired electrons. For a molecule like this compound, which is a diamagnetic species with all its electrons paired in its ground state, EPR spectroscopy is not directly applicable. However, this technique becomes highly relevant for studying its radical intermediates or any paramagnetic metal complexes it may form.

While specific EPR spectroscopic studies on this compound are not extensively documented in publicly available literature, the principles of the technique and studies on related naphthaldehyde derivatives allow for a discussion of its potential applications.

Applicability for Radical Intermediates

Radical intermediates of this compound can be generated through various chemical or electrochemical processes. For instance, one-electron reduction of the naphthaldehyde moiety could lead to the formation of a radical anion. In such a radical species, the unpaired electron would be delocalized over the naphthalene ring system.

EPR spectroscopy can provide detailed information about the electronic structure of such a radical intermediate. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-factor: The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. It is analogous to the chemical shift in NMR spectroscopy. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹³C, ¹⁴N, and ⁷⁹/⁸¹Br) within the radical leads to the splitting of the EPR signal into multiple lines. This splitting, known as hyperfine coupling, is quantified by the hyperfine coupling constant (A). The magnitude of the hyperfine coupling constant is proportional to the spin density of the unpaired electron at the interacting nucleus. Therefore, the analysis of the hyperfine structure of an EPR spectrum can provide a detailed map of the spin density distribution within the radical, revealing the extent of delocalization of the unpaired electron across the aromatic framework.

For the hypothetical radical anion of this compound, one would expect to observe hyperfine couplings to the protons on the naphthalene ring, the aldehyde proton, and potentially to the bromine nucleus. The study of radical ions of other naphthalene derivatives, such as 2,3-diamino-1,4-naphthoquinone, has demonstrated the utility of EPR in conjunction with density functional theory (DFT) calculations to elucidate their electronic structures. osti.govnih.govosti.gov

Applicability for Metal Complexes

If this compound were to be used as a ligand to form a complex with a paramagnetic transition metal ion, EPR spectroscopy would be an invaluable tool for characterizing the resulting complex. The EPR spectrum of such a complex would be sensitive to the oxidation state and coordination environment of the metal ion. The g-factor and hyperfine coupling to the metal nucleus would provide information about the electronic ground state of the metal and the nature of the metal-ligand bonding.

Computational and Theoretical Investigations of 8 Bromo 6 Methoxy 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

There is no published research detailing the DFT calculations for the molecular properties of 8-Bromo-6-methoxy-1-naphthaldehyde. Such a study would typically involve the following analyses:

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and electronic properties of a molecule, has not been reported for this compound. Consequently, data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are unavailable. For other substituted naphthoxy-phthalonitrile derivatives, FMO energy analyses have been used to determine their electrodonating power.

Theoretical Prediction and Interpretation of Vibrational Spectra (FT-IR, FT-Raman)

No theoretical predictions or interpretations of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound have been published. This type of analysis helps in the assignment of vibrational modes and provides a deeper understanding of the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis, which illustrates the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack, has not been performed on this compound according to available literature.

Mechanistic Studies through Advanced Computational Modeling

Due to the lack of dedicated research, there are no mechanistic studies employing advanced computational modeling for the synthesis of derivatives of this compound.

Elucidation of Reaction Mechanisms in the Synthesis of Naphthaldehyde Derivatives

While computational studies have elucidated reaction mechanisms for other naphthaldehyde derivatives, researchgate.net no such studies have been published for reactions involving this compound.

Characterization of Transition States and Determination of Reaction Barriers

The reactivity of this compound is largely dictated by the interplay of its functional groups: the aldehyde, the methoxy (B1213986) group, and the bromine atom, all attached to the naphthalene (B1677914) core. Theoretical studies on analogous systems, such as the reactions of naphthaldehydes or the behavior of bromo-aromatic compounds, allow for the postulation of transition state structures and reaction energy barriers for this specific molecule.

For instance, in nucleophilic addition reactions to the aldehyde group, a common reaction for this class of compounds, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the carbonyl oxygen develops a partial negative charge. The energy barrier for such a reaction is influenced by the electronic effects of the substituents on the naphthalene ring. The electron-donating methoxy group at the 6-position would increase the electron density on the ring, which could slightly destabilize the developing negative charge on the oxygen in the transition state, potentially increasing the reaction barrier compared to an unsubstituted naphthaldehyde. Conversely, the electron-withdrawing bromine atom at the 8-position would have a more complex influence due to both inductive and steric effects.

Hypothetical reaction barriers can be calculated using DFT methods. These calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis. The difference in energy between the reactants and the transition state defines the activation energy or reaction barrier.

A hypothetical data table for a nucleophilic addition to this compound, based on typical values for similar reactions, is presented below.

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| Nucleophilic Addition | This compound + Nu⁻ | [Nu---CHO(R)---O⁻]‡ | Adduct | 10-20 |

| Note: This table is illustrative and based on general principles of organic chemistry and computational studies of related molecules. "Nu⁻" represents a generic nucleophile and "R" represents the 8-bromo-6-methoxynaphthyl group. |

Molecular Dynamics Simulations (if applicable to conformational studies or interactions)

An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and interacts with its surroundings.

For this compound, MD simulations could be particularly insightful for several reasons:

Conformational Analysis: The simulation can explore the rotational freedom around the C-C bond connecting the aldehyde group to the naphthalene ring and the C-O bond of the methoxy group. This can reveal the most stable conformations and the energy barriers between them.

Solvent Interactions: By simulating the molecule in different solvents, one can study the nature and strength of solute-solvent interactions. For example, hydrogen bonding between the aldehyde oxygen and protic solvents can be analyzed.

Intermolecular Interactions: In simulations with multiple molecules of this compound, one can investigate how they interact with each other. This could reveal tendencies for aggregation or specific packing arrangements in the condensed phase, which are influenced by van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom.

A hypothetical data table summarizing potential findings from an MD simulation is provided below.

| Simulation Parameter | Description | Potential Finding |

| Dihedral Angle (C-C-C=O) | Rotation of the aldehyde group relative to the naphthalene ring. | Predominantly planar conformation with minor fluctuations. |

| Dihedral Angle (C-C-O-C) | Rotation of the methoxy group. | Preference for a conformation where the methyl group is oriented away from the peri-aldehyde group to minimize steric hindrance. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Indication of strong solvation shells around the polar aldehyde and methoxy groups. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Low RMSD values would indicate a rigid molecular framework. |

Chemical Reactivity and Transformations of 8 Bromo 6 Methoxy 1 Naphthaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for a range of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent proton can be abstracted under basic conditions, enabling various condensation reactions.

The reaction of 8-bromo-6-methoxy-1-naphthaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. science.govresearchgate.net The resulting Schiff bases are valuable intermediates in their own right, finding application in the synthesis of heterocyclic compounds and as ligands for metal complexes. nanobioletters.comrsc.orgijmsdr.org

The general reaction involves heating the naphthaldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of acetic acid. The formation of the imine bond (-C=N-) introduces new structural diversity and can significantly influence the electronic and biological properties of the resulting molecule. nanobioletters.com

Table 1: Representative Schiff Bases Derived from this compound

| Amine Reactant | Resulting Schiff Base Structure | Potential Applications |

| Aniline | Precursor to N-aryl compounds | |

| Ethylamine | Intermediate for aliphatic-aromatic systems | |

| 2-Aminophenol | Ligand for coordination chemistry |

This table presents hypothetical products based on established chemical principles for Schiff base formation.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide. nih.govchemrevlett.com this compound can serve as the aldehyde component in this reaction, yielding a variety of chalcone (B49325) derivatives with potential biological activities. researchgate.net The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of chalcones. nih.gov

These chalcone derivatives are of significant interest in medicinal chemistry due to their reported anti-inflammatory, antimicrobial, and anticancer properties. chemrevlett.com

Table 2: Potential Chalcone Derivatives from this compound

| Acetophenone Reactant | Resulting Chalcone Structure | Potential Biological Significance |

| Acetophenone | Core chalcone structure | |

| 4-Methoxyacetophenone | Electron-donating group may enhance activity | |

| 4-Nitroacetophenone | Electron-withdrawing group may alter properties |

This table presents hypothetical products based on the general Claisen-Schmidt condensation reaction.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 8-bromo-6-methoxy-1-naphthoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For instance, a related compound, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, has been subjected to oxidation, indicating the feasibility of such transformations within this class of naphthaldehydes. researchgate.net

The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, such as esterification or conversion to an acid chloride, to generate a range of derivatives.

Deformylation, the removal of the aldehyde group, can be a useful transformation for accessing the parent 1-bromo-7-methoxynaphthalene (B3038253) scaffold. While specific studies on the deformylation of this compound are not prevalent, general methods for the deformylation of aromatic aldehydes can be applied. One common method is the Dakin reaction, which involves the oxidation of an ortho- or para-hydroxyaryl aldehyde with hydrogen peroxide in the presence of a base to yield a hydroquinone, which can then be further manipulated. However, this method requires a hydroxyl group in the appropriate position.

Another approach is decarbonylation, which can be achieved using transition metal catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3). This reaction proceeds via the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion and reductive elimination of carbon monoxide. The harsh conditions often required for decarbonylation may limit its applicability, especially with sensitive substrates.

Transformations Involving the Bromine Functional Group

The bromine atom at the 8-position of the naphthalene (B1677914) ring is a key functional group for derivatization, particularly through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The bromo-naphthalene scaffold is well-suited for these transformations. nih.gov

The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Sonogashira coupling reaction, on the other hand, couples the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting aryl-alkyne products are valuable intermediates in the synthesis of natural products and functional materials.

Table 3: Representative Products of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Product Structure | Utility of Product |

| Suzuki | Phenylboronic acid | Biaryl synthesis | |

| Suzuki | Methylboronic acid | Introduction of alkyl groups | |

| Sonogashira | Phenylacetylene | Synthesis of aryl-alkynes | |

| Sonogashira | Trimethylsilylacetylene | Protected alkyne for further functionalization |

This table illustrates potential products based on established palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a halide on an aromatic ring with a nucleophile. The success of this reaction typically relies on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex).

In the case of this compound, the bromine atom at the C8 position is the leaving group. The reactivity of this position towards SNAr is influenced by the electronic effects of the other substituents. The aldehyde group (-CHO) at the C1 position is a moderately strong electron-withdrawing group. Its placement in the peri-position relative to the C8 bromine can contribute to the stabilization of the anionic intermediate required for the SNAr mechanism. This suggests that this compound could undergo substitution reactions with various nucleophiles, such as alkoxides, amines, or thiolates, to introduce new functional groups at the C8 position. However, specific literature examples detailing this transformation on this exact substrate are not prevalent, indicating a potential area for further research.

Chemical Modifications of the Methoxy (B1213986) Functional Group (e.g., Demethylation)

The methoxy group (-OCH₃) at the C6 position is a common feature in many natural products and serves as a key synthetic handle. One of the most fundamental transformations of an aryl methoxy group is demethylation to reveal a hydroxyl group (-OH). This conversion dramatically alters the electronic properties and potential hydrogen-bonding capabilities of the molecule, often serving as a final step in the synthesis of natural products.

Standard reagents for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃), or protic acids such as hydrobromic acid (HBr). The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by the halide.

Table 1: Common Reagents for Aryl Ether Demethylation

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective, but requires stoichiometric amounts and careful handling. |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid conditions; may not be suitable for acid-sensitive substrates. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux | Generates HI in situ; milder than BBr₃ or HBr. |

Applying these methods to this compound would yield 8-Bromo-6-hydroxy-1-naphthaldehyde. The resulting hydroxyl group could then be used for subsequent functionalization, such as etherification or esterification, further expanding the synthetic utility of the naphthalenic core.

Regioselective Functionalization of the Naphthalene Core beyond Initial Synthesis

While the initial substitution pattern provides three distinct functional groups, modern synthetic methods allow for the selective functionalization of the remaining C-H bonds on the naphthalene ring.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, avoiding the need for pre-functionalized substrates. nih.gov This selectivity is often achieved by using a directing group within the substrate to guide the metal catalyst to a specific C-H bond. nih.gov

In this compound, the aldehyde at C1 can serve as, or be converted into, an effective directing group. For instance, condensation of the naphthaldehyde with an amine can form an imine, which is a well-established directing group in palladium-catalyzed C-H functionalization. This strategy can be used to overcome the inherent reactivity patterns of the naphthalene core and achieve functionalization at positions that are otherwise difficult to access. For example, an appropriately chosen directing group at C1 can direct arylation or other coupling reactions to the C2 or C7 positions. Research on 1-substituted naphthalenes has shown that C-H activation can be selectively directed to nearly every position on the ring, depending on the catalyst and directing group employed. nih.gov

Table 2: Conceptual Regioselectivity in C-H Activation of 1-Naphthaldehydes

| Directing Group (derived from C1-aldehyde) | Catalyst System (Example) | Targeted Position | Transformation |

| Imine | Pd(OAc)₂ | C2 | Alkenylation, Arylation |

| Oxime | Rh(III) | C8 (if vacant) | Arylation, Alkenylation |

| Amide (from oxidized aldehyde) | Pd(OAc)₂ | C8 (if vacant) | Arylation |

This illustrates that even with the C8 position occupied by a bromine atom, advanced C-H activation could potentially functionalize the C2 or C7 positions of the this compound skeleton, providing access to more highly substituted and complex derivatives.

Utility in the Synthesis of Complex Polycyclic Aromatic Compounds and Natural Product Skeletons

Substituted naphthaldehydes are valuable building blocks for the construction of larger, more complex polycyclic aromatic compounds and the core structures of natural products. nih.gov The functional groups on this compound each serve as a handle for distinct synthetic operations.

The Bromo Group (C8): This is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of new aryl, vinyl, or alkynyl fragments, extending the π-system and building larger polycyclic structures.

The Aldehyde Group (C1): This group can participate in a wide array of cyclization reactions. It can undergo Wittig reactions, aldol (B89426) condensations, or Pictet-Spengler type reactions to form new rings fused to the naphthalene core.

The Methoxy Group (C6): As discussed, this group can be converted to a hydroxyl group, which can then direct ortho-lithiation or participate in cyclization reactions to form heterocyclic rings.

The combination of these reactive sites makes this compound a versatile precursor for constructing elaborate molecular frameworks, such as phenanthrenes, chrysenes, or other polycyclic systems found in natural products and materials science. nih.govbeilstein-journals.org For example, an intramolecular Suzuki coupling between the bromo-position and a boronic acid introduced via the aldehyde could lead to a fused ring system.

Table 3: Examples of Polycyclic Skeletons from Naphthalene Precursors

| Starting Material Type | Reaction Type | Resulting Polycyclic Skeleton | Ref. |

| Vinyl-Naphthalene | Pd-catalyzed C-H Activation/[4+2] Cyclization | Phenanthrene | nih.gov |

| Naphthalic Anhydride Derivative | Double SNAr | Dinaphthooxepine | beilstein-journals.org |

| 1,8-Dithiol-naphthalene | Thermal Extrusion | Naphthalene Disulfide | beilstein-journals.org |

These examples, while not starting from the exact title compound, demonstrate the principle of using functionalized naphthalenes to access complex polycyclic architectures, a strategy for which this compound is well-suited. nih.govnih.govbeilstein-journals.org

Advanced Applications and Emerging Research Directions for 8 Bromo 6 Methoxy 1 Naphthaldehyde Derivatives

Development of Chemical Probes and Strigolactone Signaling Inhibitors

The structural framework of 8-bromo-6-methoxy-1-naphthaldehyde holds significant promise for the design of chemical probes, particularly in the context of strigolactone (SL) signaling. SLs are a class of plant hormones that regulate various aspects of development and interaction with symbiotic and parasitic organisms. The discovery of small molecules that can inhibit SL signaling pathways is of great interest for both fundamental research and agricultural applications.

Structure-Activity Relationship Studies (SAR) in Receptor Inhibition (non-biological aspects)

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, research on analogous naphthaldehyde derivatives as SL signaling inhibitors provides a strong foundation for predicting its potential. For instance, studies on derivatives of N-phenylanthranilic acid have shown that specific substitutions on the aromatic rings can significantly influence their binding affinity to SL receptors like DAD2, OsD14, and AtD14. nih.gov One such study identified MNAB as a compound capable of binding to all three receptors with high affinity. nih.gov

In a study focused on 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), a positional isomer of the title compound, modifications to the naphthalene (B1677914) ring were explored to understand their impact on inhibitory activity. nih.gov The introduction of a halogen atom, such as in 6-bromo-2-methoxy-1-naphthaldehyde, was investigated to alter the electronic state of the naphthalene ring. nih.gov This suggests that the bromo and methoxy (B1213986) substituents on the this compound scaffold are key handles for tuning receptor affinity and selectivity. The aldehyde group is another critical feature, likely involved in key interactions within the receptor's binding pocket.

Table 1: Key Structural Features and Their Potential Role in Receptor Inhibition

| Structural Feature | Potential Role in Receptor Interaction |

| Naphthalene Core | Provides a rigid scaffold for the presentation of other functional groups and can engage in π-stacking interactions within the receptor binding site. |

| Aldehyde Group | Can act as a hydrogen bond acceptor or form covalent linkages with specific amino acid residues (e.g., via Schiff base formation). |

| Methoxy Group | Can act as a hydrogen bond acceptor and influence the electronic properties and conformation of the naphthalene ring. |

| Bromo Group | Acts as a halogen bond donor and can modulate the electronic properties of the aromatic system, potentially enhancing binding affinity. |

In Silico Virtual Screening and Pharmacophore Modeling for Receptor Interaction

The identification of novel SL signaling inhibitors has been significantly accelerated by in silico approaches. Virtual screening and pharmacophore modeling are powerful tools for identifying potential lead compounds from large chemical libraries. For example, 2-methoxy-1-naphthaldehyde (2-MN) was identified as a novel SL signaling inhibitor through an in silico virtual screening approach that utilized the crystal structure of the SL receptor protein D14. nih.gov A pharmacophore model was developed based on the structure of D14 complexed with a hydrolysis product of strigolactone. nih.gov

This methodology can be directly applied to discover new inhibitors based on the this compound scaffold. A pharmacophore model for an SL receptor would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The known structure of SL receptors allows for the generation of both ligand-based and structure-based pharmacophore models to screen for compounds with complementary features. nih.gov The bromine and methoxy groups of this compound would be key features in such a model, influencing the electronic and steric profile of the molecule and its potential interactions with the receptor.

Application in Chemosensor and Fluorescent Material Design

Naphthalene-based compounds are well-known for their excellent photophysical properties, making them ideal candidates for the development of chemosensors and fluorescent materials. nih.gov The this compound framework, with its potential for derivatization at the aldehyde group, is a promising platform for creating novel sensors for a variety of analytes.

Principles for Design of Analytes-Specific Sensors (e.g., Metal Ions)

The design of analyte-specific sensors based on naphthaldehyde derivatives often involves the incorporation of a specific recognition unit (ionophore) that can selectively bind to the target analyte, such as a metal ion. nih.govrsc.org This binding event then triggers a change in the photophysical properties of the naphthalene fluorophore, leading to a detectable signal (e.g., fluorescence enhancement or quenching).

For instance, a naphthaldehyde derivative was used to create a fluorescent and colorimetric sensor for Al³⁺, exhibiting a significant increase in fluorescence intensity upon binding. researchgate.net The design principle involves the chelation of the metal ion by the sensor molecule, which can restrict intramolecular rotation or modulate photoinduced electron transfer (PET) processes, leading to enhanced fluorescence. The aldehyde group of this compound can be readily converted into a Schiff base by reaction with various amines, allowing for the introduction of diverse metal-coordinating moieties. The electronic properties of the naphthalene ring, influenced by the bromo and methoxy substituents, will also play a crucial role in the sensitivity and selectivity of the resulting sensor.

Photophysical Mechanisms in Sensing (e.g., Photoinduced Electron Transfer, Förster Resonance Energy Transfer)

Several photophysical mechanisms can be exploited in the design of fluorescent sensors based on naphthaldehyde derivatives. Two of the most common are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

In a PET-based sensor, the fluorophore (naphthalene) is linked to a receptor unit. In the absence of the analyte, the fluorescence of the naphthalene moiety is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. The efficiency of PET is highly dependent on the energy levels of the fluorophore and the receptor, which can be fine-tuned by the substituents on the naphthalene ring.

FRET-based sensors involve two chromophores: a donor and an acceptor. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them. Analyte binding can induce a conformational change that alters the donor-acceptor distance, resulting in a change in the FRET efficiency and a corresponding change in the fluorescence emission.

Naphthalimide derivatives, which can be synthesized from naphthalic anhydrides, have been extensively studied for their sensing applications and exhibit strong emission and high quantum efficiency. mdpi.comresearchgate.netrsc.org The photophysical properties of these molecules are highly sensitive to the surrounding environment, including solvent polarity. mdpi.comresearchgate.netrsc.org This sensitivity can be harnessed for the development of sensors for various analytes.

Precursor for Organic Electronic Materials and Optoelectronic Devices

The π-conjugated system of the naphthalene core in this compound makes it an attractive building block for organic electronic materials. Derivatives of naphthalene have been explored for use in a variety of optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Naphthalene diimides (NDIs), for example, are a class of n-type organic semiconductors known for their high electron affinity and good charge-carrier mobility. gatech.edu The bromo and aldehyde functionalities of this compound provide synthetic handles for extending the π-conjugation of the system and for introducing other functional groups that can influence the material's electronic properties and solid-state packing. The ability to tune the electronic properties through chemical modification is a key advantage of organic materials in electronics. researchgate.net The presence of the bromine atom offers a site for cross-coupling reactions, enabling the synthesis of larger, more complex conjugated structures. The methoxy group can influence the solubility and film-forming properties of the resulting materials, which are critical for device fabrication. The development of new organic materials with tailored properties is essential for advancing the field of organic electronics. sigmaaldrich.com

Investigation of Non-Linear Optical (NLO) Properties in Derivatives

The quest for new materials with significant non-linear optical (NLO) properties is a major focus in materials science, with applications ranging from telecommunications to optical computing. Derivatives of this compound have been synthesized and studied for their potential in this field. The core concept involves creating molecules with a donor-π-acceptor (D-π-A) structure, which is known to enhance NLO responses.

In one such study, this compound was used as a foundational building block. The aldehyde group (-CHO) acts as an electron-withdrawing group (acceptor), while the methoxy group (-OCH3) and the naphthalene ring system can act as electron-donating components. By reacting the aldehyde with various amines, a series of imine derivatives were synthesized. The investigation into their NLO properties revealed that the specific arrangement of electron-donating and accepting groups within the molecule is critical for inducing a significant NLO response. The synthesized imine derivatives exhibited second-order NLO properties, which were characterized using techniques such as electric-field-induced second-harmonic generation (EFISHG).

| Derivative Structure | Key Features | Observed NLO Properties |

| Imine derivatives of this compound | Donor-π-Acceptor (D-π-A) system | Second-order NLO activity |

Potential in Charge Transport Material Development

The development of efficient charge transport materials is fundamental to the advancement of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While direct and extensive research on this compound derivatives specifically for charge transport is still an emerging area, the structural motifs accessible from this precursor are relevant to the design of such materials. The planar and aromatic nature of the naphthalene core is a desirable feature for facilitating π-π stacking, a key mechanism for intermolecular charge hopping in organic semiconductors.

Theoretical studies and research on analogous naphthalene-based systems suggest that by introducing appropriate functional groups, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection and transport. For instance, the synthesis of extended, conjugated systems starting from this compound could lead to materials with improved charge mobility. The bromine atom offers a reactive site for cross-coupling reactions, enabling the extension of the π-conjugated system, a common strategy in the design of high-performance organic semiconductors.

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The reactivity of the functional groups in this compound—the aldehyde, the methoxy group, and the bromine atom—makes it a highly versatile starting material for the synthesis of a wide range of complex organic molecules.

Access to Naphtholactams and Diverse Heterocyclic Systems

One of the significant applications of this compound is in the synthesis of novel heterocyclic compounds, including naphtholactams. These structures are of interest due to their presence in various biologically active molecules and functional materials. The synthesis often involves a multi-step reaction sequence that takes advantage of the peri-positioning of the aldehyde and bromo groups on the naphthalene ring.

For example, the aldehyde can be converted to an oxime, which can then undergo a rearrangement and cyclization reaction, utilizing the bromine atom as a leaving group or a site for further transformation, to form the lactam ring fused to the naphthalene core. This provides a synthetic route to substituted naphtholactams that would be difficult to access through other methods.

Furthermore, this precursor is used to create other diverse heterocyclic systems. For instance, it can be a starting point for the synthesis of naphtho[1,8-de]thiazines, which are heterocyclic compounds containing nitrogen and sulfur fused to the naphthalene ring system.

Synthesis of Multifunctional Naphthalene Derivatives

The strategic placement of the functional groups on the this compound scaffold allows for the stepwise and selective synthesis of multifunctional naphthalene derivatives. The aldehyde group can undergo a wide range of chemical transformations, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds.

Simultaneously, the bromine atom serves as a handle for introducing various substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This dual reactivity enables the creation of complex molecules where different functionalities can be precisely installed at specific positions on the naphthalene core. For example, a fluorescent dye could be attached at one position via the aldehyde, while an electronically active group is introduced at the bromo-position, leading to a multifunctional molecule with tailored photophysical and electronic properties.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into naphthaldehydes has led to significant advances in synthetic organic chemistry, particularly in the realm of C-H bond functionalization. The naphthalene (B1677914) core is a prevalent motif in numerous bioactive compounds and organic materials. anr.fr Consequently, developing methods for its precise functionalization is of paramount importance. nih.gov Key contributions that provide a foundation for future work on 8-Bromo-6-methoxy-1-naphthaldehyde include:

Regioselective Halogenation: The ability to selectively introduce a halogen at a specific position on the naphthalene ring is a critical achievement. Palladium-catalyzed C-H halogenation has been developed to selectively functionalize the C8 (peri) or C2 (ortho) positions of 1-naphthaldehydes. researchgate.netresearchgate.net This control is often achieved by modulating reaction conditions or through the use of transient directing groups. researchgate.net The synthesis of an 8-bromo derivative is a direct outcome of such strategic halogenation.

Directing Group Strategies: The aldehyde group on the C1 position of the naphthalene core can act as a directing group, guiding metal catalysts to functionalize adjacent C-H bonds. anr.fr Research has demonstrated that while the ortho (C2) position is often favored, specific catalytic systems can overcome this preference to achieve functionalization at the more challenging peri (C8) position. anr.fr

Versatile Functionalization: Beyond halogenation, methods have been developed for the C8-functionalization of 1-carbonylnaphthalenes to introduce a variety of groups, including aryl, methyl, and oxygenated moieties. researchgate.net This body of work establishes a toolbox of reactions that could be applied to the this compound scaffold for further diversification.

These findings collectively underscore the growing sophistication in controlling reactivity on the naphthalene skeleton, paving the way for the strategic use of polysubstituted derivatives like this compound.

Challenges and Opportunities in the Synthesis and Functionalization of Halogenated Naphthaldehydes

While significant progress has been made, the synthesis and manipulation of halogenated naphthaldehydes remain a field ripe with challenges and corresponding opportunities for innovation.

Challenges:

Regioselectivity: The primary challenge in the functionalization of 1-substituted naphthalenes is controlling the site of reaction. nih.govresearchgate.net The presence of multiple non-equivalent C-H bonds often leads to mixtures of isomers in traditional electrophilic aromatic substitution reactions. researchgate.net Even in directed C-H activation, achieving exclusive selectivity for the C8 position over the kinetically often-favored C2 position can be difficult. researchgate.netresearchgate.net

Steric Hindrance: The peri (C8) position is sterically congested due to its proximity to the substituent at the C1 position. This steric clash can hinder the approach of bulky reagents and catalysts, making C8 functionalization inherently more challenging than at other positions. anr.fr

Catalyst Efficiency and Cost: Many of the advanced regioselective functionalization reactions rely on precious metal catalysts, such as palladium. anr.frresearchgate.net A continuing challenge is the development of more sustainable and cost-effective catalysts, potentially using earth-abundant metals, without sacrificing efficiency or selectivity. anr.fr

Opportunities:

Advanced Catalytic Systems: The development of novel ligands and catalyst systems presents a major opportunity. Ligand modification can fine-tune the steric and electronic properties of the catalyst, providing greater control over regioselectivity. nih.gov The use of transient directing groups that can be easily installed and removed offers a powerful strategy to steer reactivity towards a desired position. researchgate.net

Sequential Functionalization: The presence of orthogonal reactive sites on this compound—the aldehyde and the bromo group—offers a significant opportunity for sequential, site-specific modifications. The aldehyde can be used for imine formation, Wittig reactions, or oxidations, while the C-Br bond is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds.

C-H Activation: Continued exploration of direct C-H activation provides a pathway to more atom-economical and efficient syntheses. nih.gov Developing methods to activate other positions on the naphthalene ring of this compound would enable the construction of highly complex and functionalized derivatives from a common intermediate.

Prognosis for Expanded Applications in Materials Science and Chemical Biology (non-biological focus)

The unique electronic and structural features of the this compound scaffold make it a promising precursor for advanced materials with tailored properties.

Organic Electronics: Naphthalene diimides (NDIs), which can be synthesized from naphthalenic precursors, are a well-studied class of n-type semiconductors used in organic field-effect transistors (OFETs) and photovoltaic applications. nih.govbohrium.com The electron-deficient character of the naphthalene core, which can be modulated by substituents, is key to this functionality. nih.gov this compound could serve as a key building block for novel NDI derivatives or other conjugated materials. The methoxy (B1213986) group acts as an electron-donating group, while the bromo- and aldehyde groups provide handles to extend conjugation and attach other functional moieties, allowing for precise tuning of the material's electronic properties and solid-state packing.

Fluorescent Probes and Dyes: Naphthalene-based molecules are often highly fluorescent. bohrium.com By using the aldehyde and bromo functionalities to build larger, more complex conjugated systems, it is possible to design novel fluorophores. The photophysical properties, such as absorption and emission wavelengths and quantum yield, could be systematically tuned through chemical modification, leading to new dyes for applications like organic light-emitting diodes (OLEDs) or as components in sensor systems.

Advanced Polymers and Porous Materials: The difunctional nature of this compound makes it an attractive monomer for polymerization. Polymers incorporating this unit could exhibit interesting photophysical or electronic properties. Furthermore, it could be used to construct covalent organic frameworks (COFs) or other porous materials where the naphthalene unit's properties could be harnessed for applications in gas storage or separation.

Future Avenues for Advanced Computational Studies and Mechanistic Understanding

To unlock the full potential of this compound, a deep mechanistic understanding of its reactivity is essential. Advanced computational studies, particularly using Density Functional Theory (DFT), will be a critical tool in this endeavor.

Elucidating Reaction Mechanisms: DFT calculations can provide profound insights into the complex mechanisms of transition-metal-catalyzed C-H activation and cross-coupling reactions. rsc.orgnih.gov Such studies can map out potential energy surfaces, identify transition states, and determine the rate-determining steps of a reaction. rsc.orgnih.gov For instance, DFT was used to explain the observed regioselectivity in the palladium-catalyzed halogenation of 1-naphthaldehydes. anr.fr Future studies could model the functionalization of this compound to predict optimal reaction conditions and catalyst structures.

Predicting Material Properties: Computational chemistry is a powerful tool for in-silico design of new materials. Before undertaking complex syntheses, DFT and other methods can be used to predict the electronic and optical properties of potential materials derived from this compound. This includes calculating frontier molecular orbital energies (HOMO/LUMO), absorption spectra, and charge transport properties, which are crucial for applications in organic electronics. nih.gov

Rational Catalyst Design: Computational screening can accelerate the discovery of new, more efficient catalysts for the functionalization of naphthaldehydes. By understanding the ligand-metal interactions and the key features of the catalytic cycle, new ligands can be designed to improve selectivity and reactivity, potentially for more sustainable, earth-abundant metal catalysts. nih.govrsc.org

Interactive Summary

| Section | Key Focus | Summary of Perspectives |

| 7.1. Key Research Findings | Foundational Synthetic Methods | Summarizes the development of regioselective C-H activation and halogenation, particularly using palladium catalysis, which enables the synthesis of specifically substituted naphthaldehydes like the title compound. |

| 7.2. Challenges & Opportunities | Synthetic Hurdles and Innovations | Discusses the primary challenge of controlling regioselectivity due to steric and electronic factors. Highlights opportunities in advanced catalysis, transient directing groups, and sequential functionalization. |

| 7.3. Expanded Applications | Materials Science Potential | Provides a prognosis for using the compound as a versatile building block for organic electronics (n-type semiconductors), fluorescent materials (dyes for OLEDs), and advanced polymers, leveraging its functional handles for molecular engineering. |

| 7.4. Computational Studies | Mechanistic Insight and Design | Outlines the future role of DFT and other computational methods in elucidating reaction mechanisms, predicting the electronic and optical properties of new materials, and guiding the rational design of next-generation catalysts. |

Q & A

Q. What statistical methods are appropriate for analyzing discrepancies in biological activity data across independent studies?

- Answer : Apply meta-analysis tools to aggregate data, adjusting for variables like cell line variability or assay protocols. Use ANOVA to compare means across studies, and principal component analysis (PCA) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.